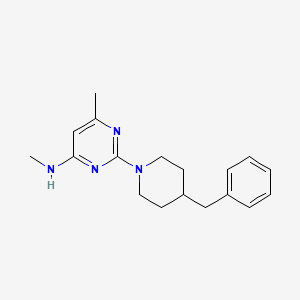![molecular formula C17H19N3O2S B14800584 N-[4-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B14800584.png)
N-[4-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide is a complex organic compound with a molecular formula of C20H23N3O2S This compound features a thienyl group, a hydrazino group, and a butanamide moiety, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide typically involves the condensation of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the thienyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological context and target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a butanamide moiety.
N-{4-[((2E)-2-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}hydrazino)carbonyl]phenyl}-2-thiophenecarboxamide: Contains a tetrazole ring, offering different chemical properties.
Uniqueness
N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide is unique due to its combination of a thienyl group, hydrazone linkage, and butanamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H19N3O2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-(butanoylamino)-N-[(E)-1-thiophen-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C17H19N3O2S/c1-3-5-16(21)18-14-9-7-13(8-10-14)17(22)20-19-12(2)15-6-4-11-23-15/h4,6-11H,3,5H2,1-2H3,(H,18,21)(H,20,22)/b19-12+ |
Clé InChI |
YFKVOUFIOKZFMB-XDHOZWIPSA-N |
SMILES isomérique |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=CS2 |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


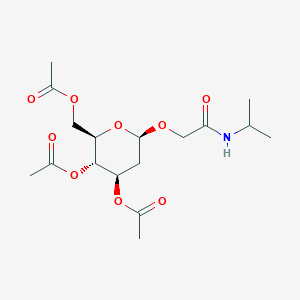
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-phenylcarbamate;2,3-dihydroxybutanedioic acid](/img/structure/B14800511.png)
![1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14800517.png)
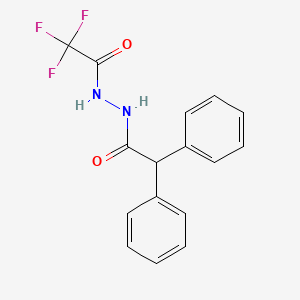
![5-bromo-N'-[(E)-(5-bromothiophen-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14800524.png)
![4-Fluoro-5-methyl-1H-benzo[d]imidazole](/img/structure/B14800535.png)
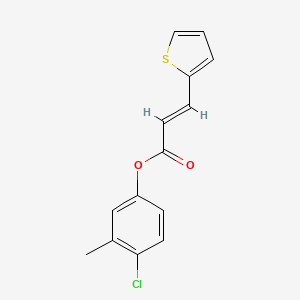
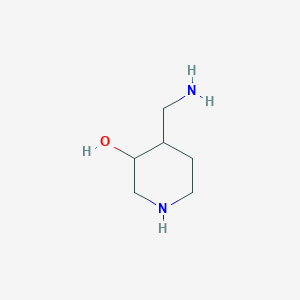
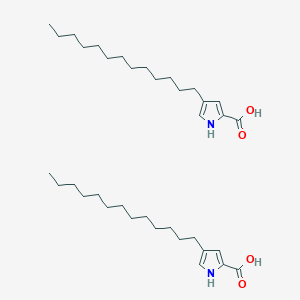
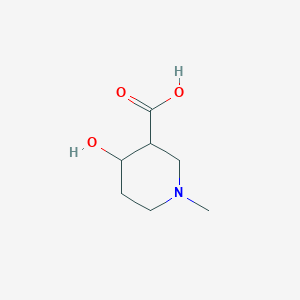
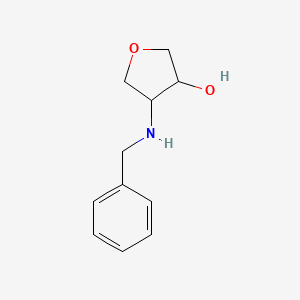
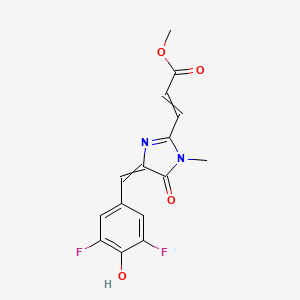
![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14800575.png)
